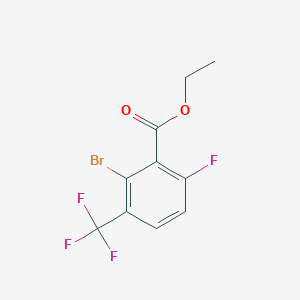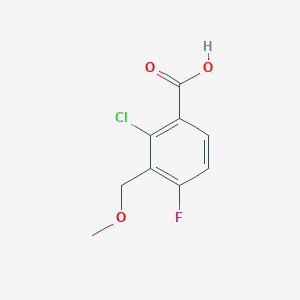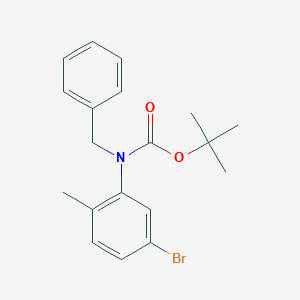![molecular formula C12H10BrF4NO B6294556 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 2271442-91-0](/img/structure/B6294556.png)
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine is a chemical compound with the molecular formula C12H10BrF4NO and a molecular weight of 340.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoyl pyrrolidine structure. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine typically involves the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
化学反应分析
Types of Reactions
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or amines.
科学研究应用
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine is used in a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards target molecules .
相似化合物的比较
Similar Compounds
2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl chloride: A precursor used in the synthesis of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Another compound with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF4NO/c13-10-7(12(15,16)17)3-4-8(14)9(10)11(19)18-5-1-2-6-18/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMXHXCTUSWLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
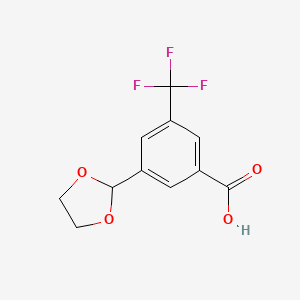
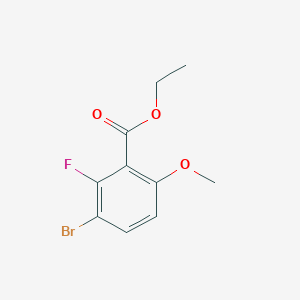
![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)

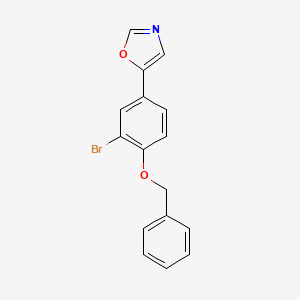
![2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294520.png)


